4-Chloro-2-((cyclohexylmethyl)thio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-((cyclohexylmethyl)thio)pyridine is a chemical compound with the molecular formula C₁₂H₁₆ClNS and a molecular weight of 241.78 g/mol . It is characterized by the presence of a chloro group at the 4-position and a cyclohexylmethylthio group at the 2-position of the pyridine ring . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((cyclohexylmethyl)thio)pyridine typically involves the reaction of 4-chloropyridine with cyclohexylmethylthiol under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities . The reaction conditions are optimized to ensure high yield and purity of the final product . The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-((cyclohexylmethyl)thio)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-Chloro-2-((cyclohexylmethyl)thio)pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-2-((cyclohexylmethyl)thio)pyridine involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-((methylthio)pyridine): Similar structure but with a methyl group instead of a cyclohexylmethyl group.
4-Chloro-2-((ethylthio)pyridine): Similar structure but with an ethyl group instead of a cyclohexylmethyl group.
4-Chloro-2-((propylthio)pyridine): Similar structure but with a propyl group instead of a cyclohexylmethyl group.
Uniqueness
4-Chloro-2-((cyclohexylmethyl)thio)pyridine is unique due to the presence of the cyclohexylmethyl group, which can impart different physical and chemical properties compared to its analogs .
Properties
CAS No. |
1346707-42-3 |
---|---|
Molecular Formula |
C12H16ClNS |
Molecular Weight |
241.78 g/mol |
IUPAC Name |
4-chloro-2-(cyclohexylmethylsulfanyl)pyridine |
InChI |
InChI=1S/C12H16ClNS/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2 |
InChI Key |
VUPBWJKYTMAQOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CSC2=NC=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.